

3-Chloro-5-fluorobenzaldehyde boiling point

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Compound of Interest

Compound Name: 3-Chloro-5-fluorobenzaldehyde

Cat. No.: B1363420

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An In-depth Technical Guide to the Boiling Point of **3-Chloro-5-fluorobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloro-5-fluorobenzaldehyde is a key substituted aromatic aldehyde whose utility as a building block in the synthesis of pharmaceuticals and agrochemicals is of significant interest. [1] A thorough understanding of its physicochemical properties is paramount for its effective use in synthesis, purification, and process scale-up. This guide provides a detailed analysis of the boiling point of **3-Chloro-5-fluorobenzaldehyde**, contextualizing its predicted value with experimental considerations. We will delve into the structural factors influencing this property, present a robust protocol for its experimental determination under vacuum, and discuss its implications for purification and handling.

Introduction and Physicochemical Profile

3-Chloro-5-fluorobenzaldehyde (CAS No. 90390-49-1) is a disubstituted benzaldehyde derivative. The presence of both chlorine and fluorine atoms on the aromatic ring, in conjunction with the reactive aldehyde functional group, makes it a versatile intermediate for creating complex molecular architectures, particularly in the development of fluorinated compounds which often exhibit enhanced biological activity and improved pharmacokinetic properties.[1]

Accurate knowledge of physical constants, such as the boiling point, is critical for researchers. This parameter directly informs the selection of appropriate purification techniques (e.g.,

distillation), dictates reaction conditions to prevent unwanted evaporation or decomposition, and is essential for safety assessments and process modeling in drug development.

Core Physicochemical Data

The fundamental properties of **3-Chloro-5-fluorobenzaldehyde** are summarized below. It is crucial to note that the boiling point is a predicted value derived from computational models, as experimental data is not prominently available in the literature.

Property	Value	Source(s)
CAS Number	90390-49-1	[1] [2]
Molecular Formula	C ₇ H ₄ ClFO	[1] [2]
Molecular Weight	158.56 g/mol	[1] [2]
Appearance	White to almost white powder or crystal	[1]
Melting Point	40 - 44 °C	[1]
Boiling Point	202.9 ± 20.0 °C (Predicted)	[3] [4]
Solubility	Soluble in Methanol	[3] [4]

Analysis of the Boiling Point

The predicted boiling point of approximately 203°C places **3-Chloro-5-fluorobenzaldehyde** in the category of relatively high-boiling organic compounds. This is a direct consequence of its molecular structure and the resulting intermolecular forces.

- Molecular Weight:** With a molecular weight of 158.56 g/mol, the molecule exhibits significant London dispersion forces, which are temporary attractive forces that increase with molecular size and surface area.
- Dipole-Dipole Interactions:** The molecule is highly polar. The electronegative oxygen, chlorine, and fluorine atoms create a substantial permanent dipole moment. The C=O bond of the aldehyde group and the C-Cl and C-F bonds are the primary contributors. These

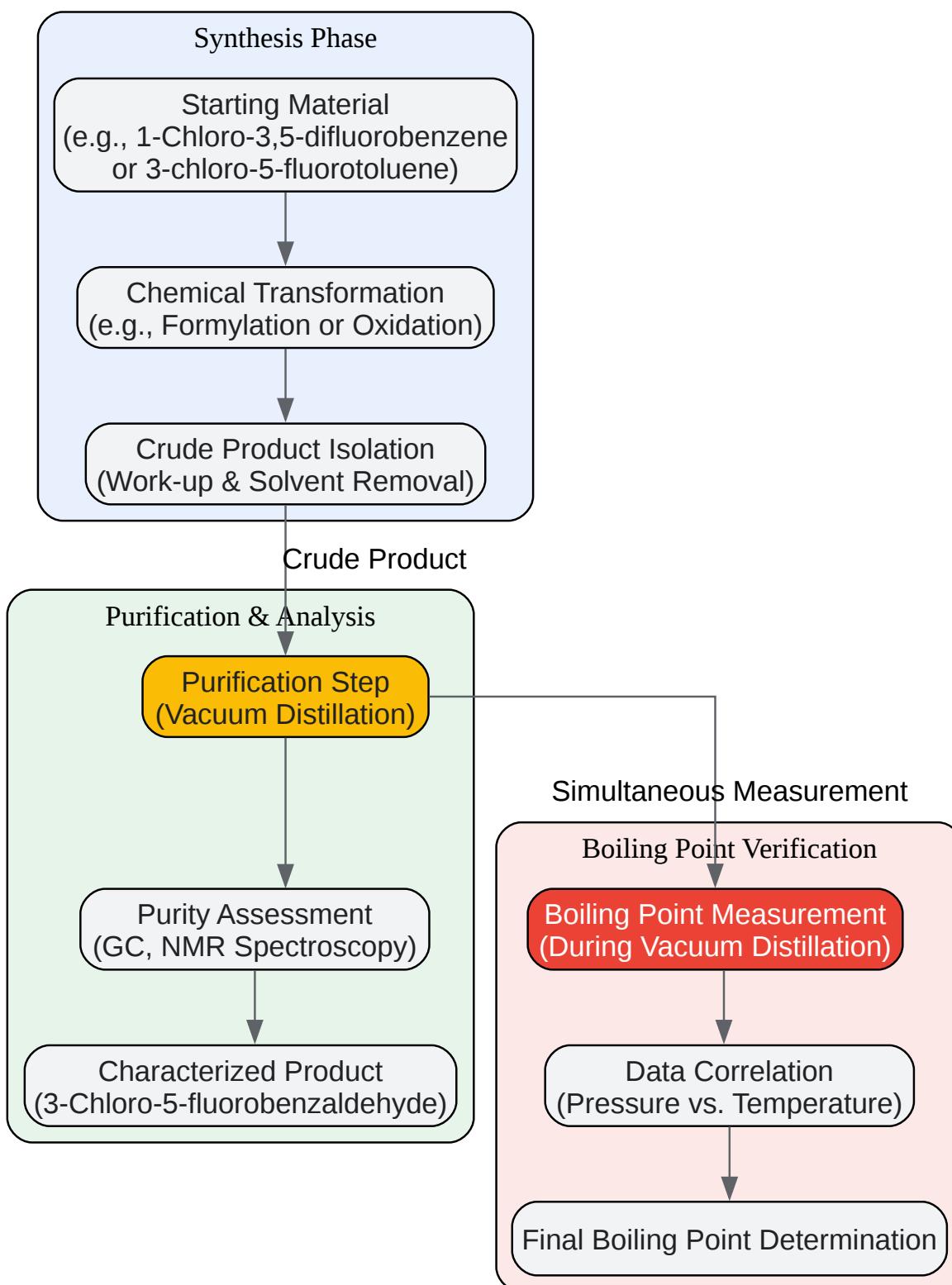
strong dipole-dipole interactions require considerable thermal energy to overcome, leading to a high boiling point.

- Structural Comparison: For context, the boiling point of unsubstituted benzaldehyde is approximately 179°C. The addition of halogen atoms, particularly chlorine, increases the molecular weight and polarizability, thus elevating the boiling point. For example, 3-chlorobenzaldehyde has a reported boiling point of around 213-214°C. The interplay of chlorine and fluorine in the 3,5-disubstituted pattern results in the predicted value of ~203°C.

Given that many complex organic molecules can be sensitive to thermal degradation, direct distillation at atmospheric pressure may not be the ideal method for purification. The high temperature required could lead to decomposition or polymerization of the aldehyde.

Experimental Workflow: Synthesis, Purification, and Boiling Point Determination

A robust experimental plan is self-validating. The following workflow illustrates the logical progression from synthesis to the rigorous determination of the boiling point, a critical parameter for ensuring the purity of the final compound.

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Caption: Experimental workflow from synthesis to final boiling point determination.

Hypothetical Synthesis and Purification Overview

While various synthetic routes exist, a common approach could involve the oxidation of 3-chloro-5-fluorotoluene or the formylation of a suitable precursor. Following the reaction, a standard aqueous work-up would yield the crude product. Given its predicted high boiling point and solid nature at room temperature, purification via vacuum distillation is the method of choice to remove non-volatile impurities or residual starting materials without causing thermal decomposition.^[5]

Protocol for Boiling Point Determination via Vacuum Distillation

This protocol describes a self-validating system for purifying the compound while simultaneously and accurately measuring its boiling point at a reduced pressure.

Objective: To purify crude **3-Chloro-5-fluorobenzaldehyde** and determine its boiling point under vacuum.

Materials:

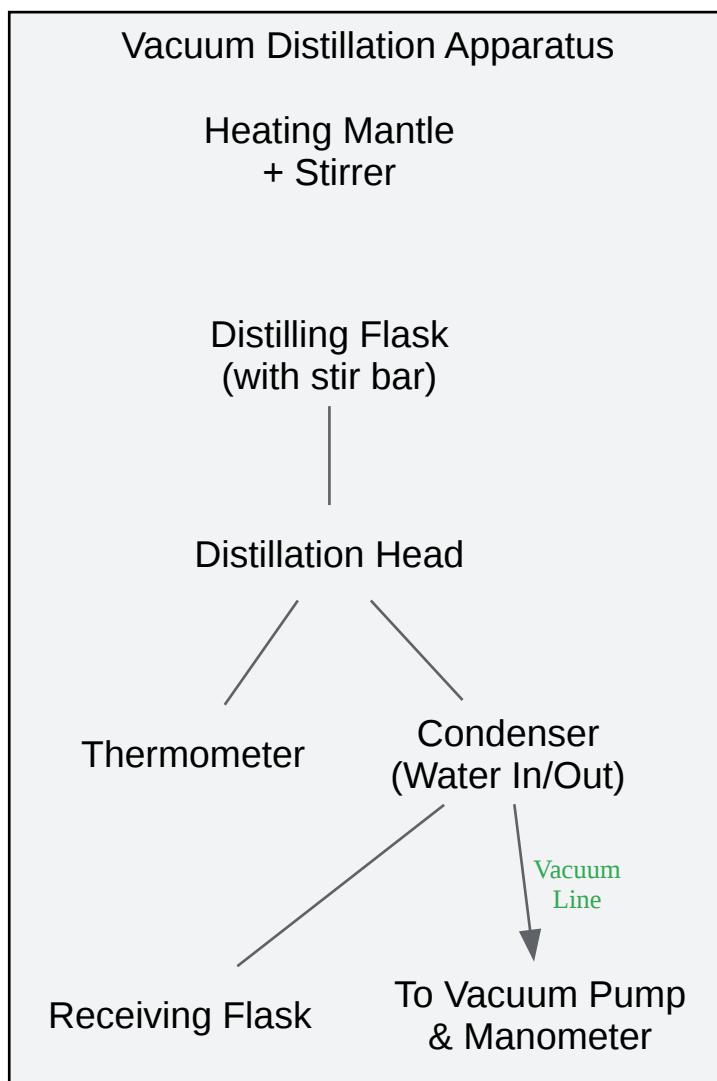
- Crude **3-Chloro-5-fluorobenzaldehyde**
- Round-bottom flask (distilling flask)
- Short-path distillation head with thermometer adapter
- Condenser
- Receiving flask
- Thermometer (-10 to 250°C)
- Vacuum pump and tubing
- Manometer (vacuum gauge)
- Heating mantle with stirrer

- Magnetic stir bar
- Inert gas source (Nitrogen or Argon)

Methodology:

- Preparation:
 - Ensure all glassware is meticulously dried to prevent contamination with water.
 - Place the crude **3-Chloro-5-fluorobenzaldehyde** and a magnetic stir bar into the distilling flask. Do not fill the flask more than two-thirds full to prevent bumping.[5]
 - Assemble the vacuum distillation apparatus as shown in the diagram below. Use appropriate joint grease to ensure a good seal.
- System Evacuation:
 - Begin stirring the material to ensure even heating later.
 - Slowly and carefully open the system to the vacuum pump. The pressure in the system will begin to drop. Monitor the pressure using the manometer.
 - Allow the system to stabilize at a desired pressure (e.g., 10 mmHg). A lower pressure will result in a lower boiling temperature.[5]
- Distillation:
 - Once the pressure is stable, begin gently heating the distilling flask using the heating mantle.
 - Observe the contents. As the temperature rises, the solid will melt, and eventually, the liquid will begin to boil.
 - Record the temperature at which the vapor condensate consistently drips from the thermometer bulb into the condenser. This temperature, along with the stable pressure reading from the manometer, is the boiling point at that specific pressure.

- Collection and Completion:
 - Collect the purified liquid in a receiving flask, which can be cooled in an ice bath to ensure efficient condensation and minimize vapor loss.[\[5\]](#)
 - Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly re-introducing an inert gas to release the vacuum. Caution: Releasing the vacuum on a hot system can cause an explosion.
 - Transfer the purified product to a sealed container, flushing with inert gas before storage.[\[5\]](#)



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Caption: Diagram of a standard vacuum distillation apparatus.

Safety, Storage, and Handling

Proper handling is crucial for maintaining the integrity of **3-Chloro-5-fluorobenzaldehyde** and ensuring laboratory safety.

- Storage: The compound should be stored in a cool, dry place, ideally between 2-8°C, under an inert atmosphere (nitrogen or argon) to prevent oxidation of the aldehyde group.[1][3][4]
- Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area or a fume hood.
- Hazards: While comprehensive toxicity data is limited, related compounds are irritants. It should be treated as potentially harmful if swallowed and as a skin and eye irritant.[2]

Conclusion

While an experimentally verified boiling point for **3-Chloro-5-fluorobenzaldehyde** at atmospheric pressure is not readily available, a computationally predicted value of 202.9 ± 20.0 °C serves as a vital guideline for researchers.[3][4] This high boiling point is consistent with its halogenated and polar structure. For practical applications in a laboratory setting, particularly for purification, vacuum distillation is the recommended technique. This approach allows for distillation at significantly lower temperatures, mitigating the risk of thermal decomposition and ensuring the high purity required for pharmaceutical and agrochemical research.

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References

- 1. chemimpex.com [chemimpex.com]
- 2. 3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 90390-49-1 CAS MSDS (3-CHLORO-5-FLUOROBENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 3-CHLORO-5-FLUOROBENZALDEHYDE | 90390-49-1 [amp.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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